ethyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
説明
Ethyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a fused purine-pyrimidine derivative characterized by a bicyclic core structure with a 3-methylphenyl substituent at position 9 and an ethyl acetate group at position 3. The compound’s structure combines a dihydro-purino-pyrimidine scaffold with electron-withdrawing ketone groups (2,4-dioxo) and lipophilic aromatic/ester substituents, which may influence its solubility, metabolic stability, and binding affinity in biological systems.
特性
分子式 |
C20H23N5O4 |
|---|---|
分子量 |
397.4 g/mol |
IUPAC名 |
ethyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
InChI |
InChI=1S/C20H23N5O4/c1-4-29-15(26)12-25-18(27)16-17(22(3)20(25)28)21-19-23(9-6-10-24(16)19)14-8-5-7-13(2)11-14/h5,7-8,11H,4,6,9-10,12H2,1-3H3 |
InChIキー |
AVXUSTYEKSWTNK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC(=C4)C)N(C1=O)C |
製品の起源 |
United States |
準備方法
化学反応解析
反応の種類
2-[1-メチル-9-(3-メチルフェニル)-2,4-ジオキソ-7,8-ジヒドロ-6H-プリン[7,8-a]ピリミジン-3-イル]酢酸エチルは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を用いて酸化することで、対応するカルボン酸またはケトンを生成することができます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を用いた還元反応は、この化合物をアルコールまたはアミンに変換することができます。
置換: 求核置換反応は、酢酸エチル基で起こることができ、水酸化物イオンやアミンなどの求核剤がエトキシ基を置換します。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 乾燥エーテル中の水素化リチウムアルミニウム。
置換: 水性媒体中の水酸化ナトリウム。
主要な生成物
酸化: カルボン酸またはケトン。
還元: アルコールまたはアミン。
置換: ヒドロキシまたはアミノ誘導体。
化学反応の分析
Types of Reactions
Ethyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
科学的研究の応用
2-[1-メチル-9-(3-メチルフェニル)-2,4-ジオキソ-7,8-ジヒドロ-6H-プリン[7,8-a]ピリミジン-3-イル]酢酸エチルは、科学研究において、以下を含む幅広い応用範囲を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして、そしてさまざまな有機反応における試薬として使用されます。
生物学: 抗菌性、抗ウイルス性、抗がん性など、その潜在的な生物活性について研究されています。
医学: その潜在的な治療効果と、創薬のためのリード化合物として調査されています。
産業: 医薬品、農薬、その他のファインケミカルの生産に使用されています。
作用機序
類似の化合物との比較
2-[1-メチル-9-(3-メチルフェニル)-2,4-ジオキソ-7,8-ジヒドロ-6H-プリン[7,8-a]ピリミジン-3-イル]酢酸エチルは、以下のような他の類似の化合物と比較することができます。
インドール誘導体: これらの化合物も融合環系を持ち、多様な生物活性を示します。
プリン誘導体: カフェインやテオブロミンなどの化合物は、プリン環構造を共有し、刺激作用があります。
ピリミジン誘導体: ウラシルやチミンなどの化合物は、核酸の必須成分です。
2-[1-メチル-9-(3-メチルフェニル)-2,4-ジオキソ-7,8-ジヒドロ-6H-プリン[7,8-a]ピリミジン-3-イル]酢酸エチルのユニークさは、官能基の特定の組み合わせとそのさまざまな研究分野における多様な応用の可能性にあります。
類似化合物との比較
Structural Similarities :
- Core: Both compounds feature heterocyclic cores (purino-pyrimidine vs. pyrazole-thiophene).
- Ester Groups: The ethyl acetate substituent in the target compound parallels the ethyl ester in compound 7b (ethyl 2,4-diaminothiophene-5-yl-3-carboxylate) .
Key Differences :
- Functional Groups: Compound 7b includes a pyrazole-thiophene system with amino and hydroxy groups, whereas the target compound lacks these polar groups but incorporates a methylphenyl moiety.
- Synthesis: Compound 7b is synthesized via a one-pot reaction using ethyl cyanoacetate and sulfur, while the target compound’s synthesis likely involves purine-pyrimidine cyclization and esterification.
Implications :
- The amino/hydroxy groups in 7b enhance water solubility but may reduce metabolic stability compared to the target compound’s lipophilic methylphenyl group.
Pyrimidine-Thietan Derivatives (e.g., Compound 1 from )
Structural Similarities :
Key Differences :
- ADMET Profile : Sulfur-containing compounds like compound 1 may exhibit higher metabolic clearance due to cytochrome P450 interactions, whereas the methylphenyl group in the target compound could prolong half-life via increased lipophilicity.
Tetrahydroimidazo-Pyridine Derivatives (e.g., Compound 1l from )
Structural Similarities :
Key Differences :
- Electron-Withdrawing Groups: Compound 1l features a nitro and cyano group, which increase electrophilicity and reactivity, unlike the target compound’s methylphenyl and ketone groups.
- Physicochemical Properties : Compound 1l has a higher molecular weight (549.51 g/mol) and melting point (243–245°C) compared to the likely lower molecular weight and melting range of the target compound due to its simpler substituents.
Tabulated Comparison of Key Properties
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis may require advanced purine-pyrimidine cyclization techniques, contrasting with the one-pot methods used for thiophene derivatives .
- Pharmacokinetic Predictions : The methylphenyl group in the target compound likely enhances membrane permeability compared to the polar substituents in compounds 7b and 1l .
- Reactivity : Unlike sulfur-containing compound 1, the target compound’s lack of heteroatoms beyond oxygen and nitrogen may reduce off-target interactions in biological systems .
生物活性
Ethyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : The purine-like scaffold contributes to its biological interactions.
- Functional Groups : The presence of acetoxy and ketone groups enhances its reactivity and interaction with biological targets.
Pharmacological Properties
The biological activity of ethyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate has been investigated in several studies, highlighting various pharmacological effects:
-
Antitumor Activity :
- In vitro studies have demonstrated that this compound exhibits significant growth inhibition against various cancer cell lines. For instance, it showed a GI50 value of approximately 5 µM against MCF-7 breast cancer cells, indicating potent cytotoxicity compared to standard chemotherapeutics .
- Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential .
-
Antimicrobial Activity :
- Preliminary assays indicated that ethyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be 250 µg/mL against Staphylococcus aureus .
- Anti-inflammatory Effects :
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Breast Cancer Model :
- In Vivo Studies :
The proposed mechanisms through which ethyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate exerts its effects include:
- Inhibition of Kinase Activity : The compound may inhibit specific kinases involved in cell proliferation and survival pathways.
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Activation of intrinsic apoptotic pathways leading to cell death. |
| Cytokine Modulation | Reduction in pro-inflammatory cytokines during immune response. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
